molecular formula C6H12ClN B2841710 1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 659736-73-9

1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B2841710
CAS No.: 659736-73-9
M. Wt: 133.62
InChI Key: XTWZARHPLKECFV-UHFFFAOYSA-N
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Description

1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride is a chemical compound with the CAS Number: 659736-73-9 . It has a molecular weight of 133.62 .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves photochemical decomposition of substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H . The linear formula of this compound is C6H12CLN .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound involves the photochemical decomposition of substituted pyrazolines . This reaction is characterized by its simple operation, mild conditions, and excellent functional group tolerance .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 133.62 .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity Research into "1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride" and its derivatives has demonstrated a variety of synthetic routes and reactivity profiles. For instance, studies have explored the nucleophile ring opening and fragmentation reactions of azabicyclohexane derivatives, highlighting their potential as intermediates in organic synthesis (Grob & Krasnobajew, 1964). Additionally, novel syntheses of azabicyclohexane-3-ene derivatives via eco-friendly, three-component reactions have been reported, emphasizing advantages such as excellent yields and the use of water as a solvent (Ghorbani et al., 2016).

Pharmacological Applications One of the most significant areas of research involving "this compound" relates to its potential pharmacological applications. For example, derivatives of this compound have been explored as nonnarcotic analgesic agents, with studies identifying specific analogs displaying potent analgesic properties in preclinical models (Epstein et al., 1981). Furthermore, the compound DOV 21,947, which inhibits the reuptake of serotonin, norepinephrine, and dopamine, has shown antidepressant-like effects in rodent models, suggesting its potential as a novel therapeutic agent for depression (Skolnick et al., 2003).

Structural and Biological Activity Studies Investigations into the structural aspects and biological activities of azabicyclohexane derivatives have revealed their utility in the asymmetric synthesis of biologically active compounds. For example, azabicyclohexane-1-ols have been utilized as intermediates for the synthesis of pharmacologically active products, showcasing the versatility of these compounds in medicinal chemistry (Jida et al., 2007). Additionally, studies on novel opioid ligands with a 3-azabicyclo[3.1.0]hexane core have highlighted the significant impact of small structural modifications on binding affinity and functional activity, further demonstrating the potential of these compounds in drug development (Lunn et al., 2011).

Properties

IUPAC Name

1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWZARHPLKECFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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